

Synthesis Protocols for High-Purity C.I. Pigment Red 170

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Compound of Interest

Compound Name: PIGMENT RED 170

Cat. No.: B1581009

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Application Note

Introduction

C.I. **Pigment Red 170** is a high-performance monoazo pigment prized for its vibrant bluish-red shade, excellent lightfastness, and thermal stability.^{[1][2]} Chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, it finds extensive application in demanding sectors including automotive coatings, industrial paints, high-grade printing inks, and plastics.^{[1][2][3]} The synthesis of **Pigment Red 170** involves a two-step process: the diazotization of a primary aromatic amine, 4-aminobenzamide, followed by an azo coupling reaction with a coupling component, Naphthol AS-PH.^{[1][2][4]} The initially formed α -crystalline phase is typically converted to the more stable and desirable γ -phase through a post-synthesis hydrothermal treatment.^{[2][4][5]} This document provides detailed experimental protocols for the synthesis of high-purity **Pigment Red 170**, including the final conversion to the γ -phase, and methods for its characterization.

Key Reaction Parameters

The synthesis of **Pigment Red 170** is governed by several critical parameters that influence the yield, purity, and final properties of the pigment. Careful control of these parameters is essential for achieving a high-quality product.

Parameter	Value/Range	Significance
Diazotization		
Reactant 1	4-Aminobenzamide	Primary aromatic amine
Reactant 2	Sodium Nitrite	Diazotizing agent
Acid	Hydrochloric Acid	Catalyst and pH control
Temperature	0 - 5 °C	Prevents decomposition of the diazonium salt
Azo Coupling		
Reactant 1	Diazonium Salt of 4-Aminobenzamide	Electrophile
Reactant 2	Naphthol AS-PH	Coupling Component
pH	4.0 - 6.0	Influences the rate and position of coupling
Temperature	10 - 25 °C	Controls reaction rate and crystal growth
Phase Conversion		
Treatment	Hydrothermal	Converts α -phase to stable γ -phase
Temperature	130 - 150 °C	Drives the crystalline phase transition[2][4][5]
Duration	90 - 180 minutes	Ensures complete conversion to the γ -phase[5]

Experimental Protocols

Materials

- 4-Aminobenzamide (Red Base DB-70, $\geq 99\%$ purity)[5]

- 3-Hydroxy-N-(2-ethoxyphenyl)-2-naphthalenecarboxamide (Naphthol AS-PH, $\geq 98.5\%$ purity) [\[5\]](#)
- Concentrated Hydrochloric Acid (36%)[\[5\]](#)
- Sodium Nitrite (NaNO_2)
- Sodium Hydroxide (NaOH)
- Glacial Acetic Acid[\[5\]](#)
- Deionized Water
- Ice

Protocol 1: Diazotization of 4-Aminobenzamide

- In a 1 L beaker, suspend 4-aminobenzamide in deionized water.
- Add concentrated hydrochloric acid to dissolve the amine. The solution should be acidic.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
- Slowly add the sodium nitrite solution to the cold amine solution, ensuring the temperature remains between 0-5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt of 4-aminobenzamide.

Protocol 2: Preparation of the Coupling Component Solution

- In a 500 mL beaker, add 32.5 g (0.105 mol) of Naphthol AS-PH to 200 mL of deionized water. [\[5\]](#)
- While stirring, add 10.5 g of sodium hydroxide to the suspension.[\[5\]](#)

- Heat the mixture to 65 °C with continuous stirring until the Naphthol AS-PH is completely dissolved, forming a clear solution.[\[5\]](#)
- Cool the solution to room temperature.

Protocol 3: Azo Coupling Reaction

- To the freshly prepared, cold diazonium salt solution from Protocol 1, slowly add the Naphthol AS-PH solution from Protocol 2 over a period of approximately 120 minutes.[\[5\]](#)
- Maintain the temperature of the reaction mixture between 10-25 °C and the pH at approximately 4.6.[\[5\]](#) The pH can be adjusted using a buffer solution or dilute sodium hydroxide/acetic acid.
- A red precipitate of **Pigment Red 170** in its α -crystalline form will form immediately.
- Continue stirring the suspension for an additional 2 hours at the same temperature to ensure the reaction goes to completion.

Protocol 4: Purification of the Crude Pigment

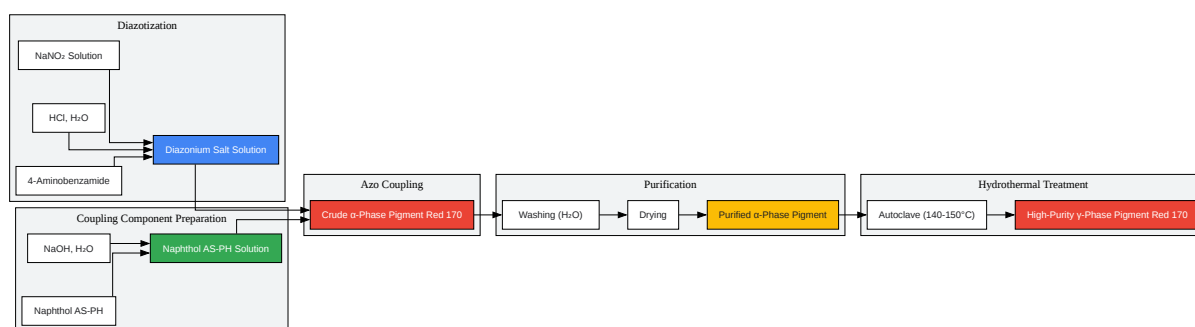
- Filter the crude **Pigment Red 170** suspension using a Buchner funnel.
- Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 7).[\[5\]](#) This removes unreacted salts and other water-soluble impurities.
- For higher purity, the filter cake can be re-slurried in a suitable organic solvent, such as ethanol or isobutanol, heated, and then filtered again to remove organic impurities.[\[6\]](#)
- Dry the purified pigment in an oven at 80 °C.[\[5\]](#)

Protocol 5: Hydrothermal Treatment for γ -Phase Conversion

- Transfer the wet filter cake of the purified α -phase **Pigment Red 170** to a laboratory-scale autoclave.[\[5\]](#)[\[7\]](#)
- Add a sufficient amount of deionized water to create a slurry.[\[5\]](#)

- Seal the autoclave and heat it to 140-150 °C.[5] The pressure inside the autoclave will increase due to the steam.
- Maintain this temperature for 90 to 180 minutes. A treatment at 150 °C for 90 minutes or 140 °C for 180 minutes is reported to achieve complete conversion to the γ -phase.[5]
- Allow the autoclave to cool down to room temperature.
- Filter the resulting γ -phase **Pigment Red 170**.
- Wash the filter cake with deionized water and dry it in an oven at 80 °C.[5]

Visualization of the Synthesis Workflow



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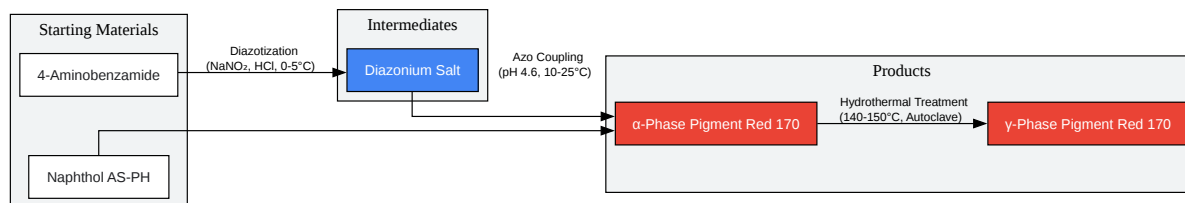
Caption: Workflow for the synthesis of high-purity γ -phase **Pigment Red 170**.

Data Presentation

Expected Properties and Purity of Synthesized **Pigment Red 170**

Property	Specification	Method
Physical Appearance	Fine Red Powder	Visual Inspection
Crystalline Phase	γ -phase	X-Ray Diffraction (XRD)
Purity	$\geq 98\%$	High-Performance Liquid Chromatography (HPLC)
Tinctorial Strength	100-105% (relative to standard)	Colorimetric Analysis
Heat Resistance	Up to 280 °C	Thermogravimetric Analysis (TGA)
Light Fastness	7-8 (on a scale of 1-8)	Xenon Arc Lamp Weathering
Water Soluble Matter	$\leq 1.0\%$	Gravimetric Analysis

Signaling Pathway Diagram (Chemical Transformation)



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Caption: Chemical transformation pathway for **Pigment Red 170** synthesis.

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